molecular formula C7H9FN2O3S B2409423 2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride CAS No. 2305253-62-5

2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride

Cat. No. B2409423
CAS RN: 2305253-62-5
M. Wt: 220.22
InChI Key: LSZRDMNMDYRCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent, and biological potencies . Pyrazole derivatives are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives has attracted the interest of medicinal and organic chemists. Recent developments in synthetic approaches to pyrazoles are related to the new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and varied. For example, the J-HMBC spectrum showed a strong correlation between the methylene proton δ 4.78 ppm and the quaternary carbon C-5a with an 8.0-hertz coupling constant .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives can be complex and involve multiple steps. For example, the condensation of two equivalents of a compound with thiophene-2-carboxaldehyde in acetic acid above the sodium acetate mixture can lead to the formation of a diol .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structure. For example, the quantum yield of certain compounds increased at acidic pH without substantial shifts in emission maxima .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • The use of sulfur-functionalized aminoacrolein derivatives in the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides shows promising applications in medicinal chemistry. A notable development is the 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, demonstrating the utility of this reagent (Tucker, Chenard, & Young, 2015).

Pharmacological Potential

  • Pyrazolotriazolopyrimidines, including derivatives of 2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride, act as highly potent and selective human A(3) adenosine receptor antagonists. Their electrophilic groups, such as sulfonyl fluoride, contribute to irreversible inhibition of the receptor, indicating potential therapeutic applications (Baraldi et al., 2001).

Novel Synthesis Methods

  • Efficient fluoride-mediated nucleophilic substitution reactions have been developed for synthesizing alkyl amino and ether pyrazoles. This method leverages 2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride derivatives under mild conditions, yielding moderate to high yields (Shavnya et al., 2005).

Catalysis and Synthesis

  • A (3+2) cycloaddition reaction involving substituted vinyl sulfonyl fluorides for the construction of pyrazole or triazole cores via Michael addition and SO2 gas elimination has been developed. This method includes 2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride derivatives and is significant for its metal-free synthesis approach (Kumara Swamy et al., 2022).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their structure and the specific biological target. For example, compounds containing a pyrazole scaffold have been shown to exhibit interleukin (IL)-1 synthesis inhibition and human immunodeficiency virus (HIV)-1 reverse transcriptase .

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can vary depending on their specific structure and the conditions under which they are used. It’s important to handle these compounds with care and to follow appropriate safety protocols .

Future Directions

Given the wide range of potential applications of pyrazole derivatives, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

properties

IUPAC Name

2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O3S/c1-10-7(14(8,11)12)5-4-13-3-2-6(5)9-10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZRDMNMDYRCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2COCCC2=N1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.